ZM223
Overview
Description
ZM223 is a potent inhibitor of the NEDD8 activating enzyme (NAE). This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. This compound has shown significant anticancer activity, particularly against colon cancer cells .
Preparation Methods
ZM223 is synthesized through a series of chemical reactions involving benzothiazole derivatives. . Industrial production methods for this compound involve optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
ZM223 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ZM223 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the NEDD8 activating enzyme and its role in the ubiquitin-proteasome system.
Biology: Researchers use this compound to investigate the biological pathways involving NEDD8 and its impact on cellular functions.
Medicine: this compound has shown promise as an anticancer agent, particularly in preclinical studies against colon cancer cells. It is being explored for its potential therapeutic applications in cancer treatment.
Mechanism of Action
ZM223 exerts its effects by inhibiting the NEDD8 activating enzyme (NAE). This enzyme is essential for the conjugation of NEDD8 to substrate proteins, a process known as neddylation. By inhibiting NAE, this compound disrupts the neddylation pathway, leading to the accumulation of unmodified proteins and subsequent cellular stress. This mechanism is particularly effective in cancer cells, where the disruption of protein degradation pathways can induce cell death .
Comparison with Similar Compounds
ZM223 is unique in its potent inhibition of the NEDD8 activating enzyme. Similar compounds include:
Pevonedistat (MLN4924): Another NAE inhibitor with similar anticancer activity.
TAS4464: A highly selective NAE inhibitor with potent anticancer activity.
These comparisons highlight the uniqueness of this compound in its binding properties and potential to overcome resistance mechanisms in cancer therapy.
Properties
IUPAC Name |
N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2S2/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17/h1-11H,12,27H2,(H,28,31)(H,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKZMFJCSEUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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